molecular formula C13H10BrN3O B3841244 N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3841244
M. Wt: 304.14 g/mol
InChI Key: KVKLWTWNUONLSR-LZYBPNLTSA-N
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Description

“N’-(4-bromobenzylidene)nicotinohydrazide” is a chemical compound that belongs to the class of organic compounds known as Schiff bases . Schiff bases are a class of organic compounds that carry the imine or azomethine (>C=N–) functional group .


Synthesis Analysis

The synthesis of such compounds typically involves a condensation reaction of nicotinic acid hydrazide and a suitable aldehyde or ketone . For example, a similar compound, “(E)-N’-(4-cyanobenzylidene)nicotinohydrazide”, was synthesized from nicotinic hydrazide by a simple condensation reaction .


Molecular Structure Analysis

The molecular structure of “N’-(4-bromobenzylidene)nicotinohydrazide” can be determined using various spectroscopic techniques such as ESI mass spectrometry, CHN analyzer, IR spectrometer, 1H-NMR, 13C-NMR and 2D NMR (COSY and HSQC) . The exact structure would depend on the specific substituents present in the molecule .

Scientific Research Applications

1. Antimicrobial Properties

N'-(4-Bromobenzylidene)nicotinohydrazide and related compounds demonstrate promising antimicrobial activities. For instance, studies on similar nicotinohydrazide derivatives have shown their efficacy as antibacterial agents. These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance issues (Zhu, 2020), (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).

2. Urease Inhibition

Compounds closely related to N'-(4-Bromobenzylidene)nicotinohydrazide, such as N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, have shown strong urease inhibitory activities. These findings suggest the potential of such compounds in the treatment of diseases related to urease activity (Sheng et al., 2015).

3. Molecular Docking and Biological Activity

The molecular docking and biological activity of various hydrazide compounds have been extensively studied. These studies include the analysis of their interactions with different biological molecules, which may indicate potential therapeutic applications. For example, N'-(4-bromobenzylidene)semicarbazide and related compounds have been studied for their interaction with antimicrobial proteins (Raja, Muhamed, Muthu, & Suresh, 2017).

4. Sensor Development and Bioimaging

Nicotinohydrazide derivatives have been explored for their use in developing sensors for bioactive compounds like zinc. These compounds can be used in bioimaging applications, particularly in the context of cancer cell detection (Patil et al., 2018).

5. Enzyme Inhibition Studies

Several nicotinohydrazide derivatives have been evaluated for their potential as enzyme inhibitors. This includes the study of their inhibition capacity against enzymes such as PLA2, indicating their possible use in treating inflammation and other related conditions (Hema et al., 2020).

6. Anticorrosion Applications

N'-(4-Bromobenzylidene)nicotinohydrazide and similar compounds have been investigated for their potential as anticorrosion agents. These studies focus on their efficiency in protecting metals like steel in corrosive environments, showcasing a practical application beyond biomedical research (Betti, Al-amiery, & Al-Azzawi, 2022).

7. Nonlinear Optical Material Studies

The potential of N'-(4-Bromobenzylidene)nicotinohydrazide derivatives as nonlinear optical materials has been explored. These studies assess their suitability for optical applications, such as in the field of photonics (Latha, Sudha, Ramarajan, & Diravidamani, 2021).

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLWTWNUONLSR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
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